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Introduction

Cefditoren pivoxil is a third-generation semi-synthetic cephalosporin antibiotic used for treating respiratory

tract, skin, and soft tissue infections. Its chemical structure includes a cephem skeleton, making it effective

against both Gram-positive and Gram-negative bacteria. High-Performance Liquid Chromatography plays a

critical role in quantifying Cefditoren pivoxil in pharmaceutical formulations and studying its stability. This

document presents optimized HPLC methods for the precise determination and validation of Cefditoren

pivoxil assays in various matrices, providing researchers with standardized protocols for quality control and

stability testing.

Developed HPLC Methods Summary

Several HPLC methods have been developed and validated for Cefditoren pivoxil analysis, each with

specific advantages and applications. The table below summarizes the key parameters of these established

methods:

Table 1: Summary of Developed HPLC Methods for Cefditoren Pivoxil
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Method
Characteristic

Stability-
Indicating
Method [1]

Alternative Stability-
Indicating Method [2]

Stereoselective Method [3]

Column Type C18 (250 mm ×
4.6 mm, 5 μm)

Phenomenex Luna C18
(150 mm × 4.6 mm, 5 μm)

Luna C18

Mobile Phase Water–Acetonitrile
(50:50, v/v)

Acetonitrile:Water (50:50,
v/v), pH adjusted to 3.5

Methanol:Phosphate buffer
pH 5.20 (70:30, v/v)

Flow Rate 1.2 mL/min Not specified Not specified

Detection
Wavelength

218 nm 230 nm Not specified

Injection Volume 20 μL Not specified Not specified

Runtime 10 min Not specified 15 min

Linearity Range 1.0–250 μg/mL 20–120 μg/mL Not specified

Regression
Equation

y = 24194x +
10749 (R² =

0.999)

Not specified Not specified

Theoretical
Plates

8476 Not specified Not specified

Tailing Factor 1.12 Not specified Not specified

Primary
Application

Stability-indicating
assay

Stability-indicating assay Separation of Cefditoren
pivoxil and its Δ3 isomer

Experimental Protocols

Standard Solution Preparation
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Stock Solution (1000 μg/mL): Accurately weigh 25 mg of Cefditoren pivoxil reference standard into

a 25 mL volumetric flask. Dissolve and make up to volume with mobile phase [1].

Working Standard Solutions: Prepare daily working standards by appropriate dilution of the stock

solution with mobile phase to obtain concentrations ranging from 1-250 μg/mL for calibration [1].

Sample Preparation for Tablet Formulations

Collect and finely powder twenty tablets using a mortar and pestle [1].

Accurately weigh powder equivalent to 25 mg of Cefditoren pivoxil and transfer to a 25 mL volumetric
flask [1].

Add approximately 20 mL of mobile phase, sonicate for 30 minutes to extract the drug, then cool to
room temperature [1].

Dilute to volume with mobile phase and mix well [1].
Filter the solution through a 0.45 μm membrane filter before HPLC injection [1].

Chromatographic Procedure

System Setup: Equilibrate the HPLC system with the mobile phase for at least 30 minutes before
analysis [1].

Column Condition: Maintain the C18 column at 25°C [1].
Detection: Set the UV detector to 218 nm (or 230 nm for the alternative method) [1] [2].

Injection: Inject 20 μL of the prepared standard, sample, or blank solutions [1].
Analysis: Run for 10 minutes using isocratic elution with water-acetonitrile (50:50, v/v) at 1.2 mL/min

flow rate [1].

Forced Degradation Studies Protocol

Acidic Degradation: Reflux the drug solution (1 mg/mL) in 0.1 M hydrochloric acid at 80°C for 30

minutes. Neutralize immediately after refluxing [1].
Alkaline Degradation: Reflux the drug solution (1 mg/mL) in 0.01 M sodium hydroxide at 80°C for 30

minutes. Neutralize immediately after refluxing [1].
Oxidative Degradation: Treat the drug solution with 2.0 mL of 30% hydrogen peroxide and reflux at

80°C for 30 minutes [1].
Photolytic Degradation: Expose the drug solution to UV light at 365 nm for 6 hours in a UV chamber

[1].
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Thermal Degradation: Heat the solid drug at 80°C for appropriate time periods [1].

Analysis: After degradation, dilute all samples with mobile phase to 100 μg/mL and analyze using the
developed HPLC method [1].

Method Validation Parameters and Results

The developed HPLC methods were validated according to ICH guidelines. The table below summarizes the

validation parameters and results:

Table 2: Method Validation Parameters and Results

Validation
Parameter

Experimental Details Results

Linearity Concentration range: 1.0-250 μg/mL [1] R² = 0.999 [1]

Precision Intra-day and inter-day at three
concentrations (10, 20, 50 μg/mL; n=3) [1]

RSD < 0.6% [1]

Accuracy Recovery studies at 80%, 100%, 120% of
target concentration (n=3) [1]

Mean recovery: 99.35%-99.62% [1]

Specificity Forced degradation studies [1] Peak purity demonstrated; no
interference from degradation products

[1]

LOD Based on signal-to-noise ratio [1] 0.2093 μg/mL [1]

LOQ Based on signal-to-noise ratio [1] 0.6351 μg/mL [1]

Robustness Deliberate variations in wavelength,

mobile phase composition, and flow rate
[1]

RSD < 2.0% [1]

System
Suitability

Capacity factor, theoretical plates, tailing
factor [1]

Capacity factor >2, theoretical plates
>2000, tailing factor <2 [1]
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Degradation Profile and Stability Characteristics

Forced degradation studies revealed that Cefditoren pivoxil is highly sensitive to oxidative and alkaline

conditions, showing significant degradation under these stress conditions. In contrast, the drug demonstrates

relative resistance to acidic and photolytic degradation. The method effectively separated the degradation

products from the parent drug peak, confirming its stability-indicating capability [1].

The stereoselective method can separate Cefditoren pivoxil from its Δ3 isomer, which could form due to

temperature effects during manufacturing or improper storage. The resolution between these isomers was not

less than 2.00 [3].

Applications in Pharmaceutical Analysis

The developed methods have been successfully applied to commercially available tablet formulations

including CEFTORIN, SPECTRACEF, and ZOSTUM-O, all labeled to contain 200 mg of Cefditoren

pivoxil. The assay results showed excellent agreement with labeled claims, with recoveries ranging from

99.48% to 99.82% [1].
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Start HPLC Method Development

Column Selection:
C18 (250×4.6mm, 5µm)

Mobile Phase Preparation:
Water:Acetonitrile (50:50 v/v)

Instrument Parameters:
Flow: 1.2 mL/min
Detection: 218 nm

Inj. Vol.: 20 µL

Standard Preparation
(1-250 µg/mL)

Sample Preparation:
Tablet extraction

Method Validation

Forced Degradation Studies

Pharmaceutical Analysis
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Figure 1: HPLC Method Development Workflow for Cefditoren Pivoxil

Method Validation Protocol

Linearity
Range: 1-250 µg/mL

R²: 0.999

Precision
RSD < 0.6%

Accuracy
Recovery: 99.35-99.62%

Specificity
Forced Degradation

LOD: 0.21 µg/mL LOQ: 0.64 µg/mL
Robustness
RSD < 2.0%

Click to download full resolution via product page

Figure 2: Method Validation Framework for Cefditoren Pivoxil HPLC Analysis

Troubleshooting and Technical Notes

Peak Tailing: If tailing factor exceeds 2.0, check column performance and mobile phase pH. The

validated method should have a tailing factor of 1.12 [1].
Retention Time Shift: Small variations in acetonitrile percentage (±2%) in mobile phase may cause

minor retention time changes but do not significantly affect resolution [1].
System Suitability Failure: Ensure theoretical plates are >2000 and capacity factor >2 for optimal

performance [1].
Degradation Studies: For alkaline degradation, use milder conditions (0.01 M NaOH) as the drug is

highly sensitive to base. For oxidation studies, 30% H₂O₂ provides significant degradation [1].
Specificity Confirmation: Use photodiode array detection to demonstrate peak purity and

homogeneity in stressed samples [2].

Conclusion

The developed stability-indicating HPLC method provides a reliable, precise, and accurate approach for

quantifying Cefditoren pivoxil in pharmaceutical formulations. The method demonstrates excellent

performance characteristics validated as per ICH guidelines and effectively separates degradation products

from the parent drug. The protocols described in this document provide researchers with comprehensive

guidance for implementation in quality control laboratories for routine analysis and stability studies of

Cefditoren pivoxil.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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